4,6-Bis(octyloxy)benzene-1,3-dicarbonyl dichloride
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Overview
Description
4,6-Bis(octyloxy)benzene-1,3-dicarbonyl dichloride is a chemical compound with the molecular formula C24H36Cl2O4 and a molecular weight of 459.453 g/mol . This compound is characterized by the presence of two octyloxy groups attached to a benzene ring, which is further substituted with two carbonyl chloride groups at the 1 and 3 positions . It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(octyloxy)benzene-1,3-dicarbonyl dichloride typically involves the reaction of 4,6-dihydroxybenzene-1,3-dicarboxylic acid with octyl bromide in the presence of a base such as potassium carbonate. This reaction forms the octyloxy derivatives, which are then converted to the corresponding acid chlorides using thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4,6-Bis(octyloxy)benzene-1,3-dicarbonyl dichloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride groups can be substituted with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: The compound can be hydrolyzed to form the corresponding dicarboxylic acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.
Potassium Carbonate (K2CO3): Used as a base in the alkylation reaction with octyl bromide.
Amines and Alcohols: Used as nucleophiles in substitution reactions.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines and alcohols.
Dicarboxylic Acid: Formed from hydrolysis of the compound.
Scientific Research Applications
4,6-Bis(octyloxy)benzene-1,3-dicarbonyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 4,6-Bis(octyloxy)benzene-1,3-dicarbonyl dichloride involves its reactivity with nucleophiles due to the presence of carbonyl chloride groups. These groups are highly electrophilic and readily react with nucleophiles such as amines and alcohols, leading to the formation of amides and esters . The octyloxy groups provide hydrophobic characteristics, influencing the compound’s solubility and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
4,6-Dihydroxybenzene-1,3-dicarboxylic Acid: The precursor to 4,6-Bis(octyloxy)benzene-1,3-dicarbonyl dichloride.
4,6-Dimethoxybenzene-1,3-dicarbonyl Dichloride: A similar compound with methoxy groups instead of octyloxy groups.
Uniqueness
This compound is unique due to the presence of long-chain octyloxy groups, which impart distinct hydrophobic properties and influence its reactivity and applications compared to similar compounds with shorter alkoxy groups .
Properties
CAS No. |
773866-24-3 |
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Molecular Formula |
C24H36Cl2O4 |
Molecular Weight |
459.4 g/mol |
IUPAC Name |
4,6-dioctoxybenzene-1,3-dicarbonyl chloride |
InChI |
InChI=1S/C24H36Cl2O4/c1-3-5-7-9-11-13-15-29-21-18-22(30-16-14-12-10-8-6-4-2)20(24(26)28)17-19(21)23(25)27/h17-18H,3-16H2,1-2H3 |
InChI Key |
LRRNQCMXRICJBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1C(=O)Cl)C(=O)Cl)OCCCCCCCC |
Origin of Product |
United States |
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